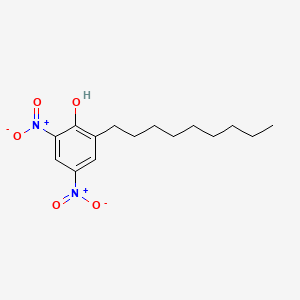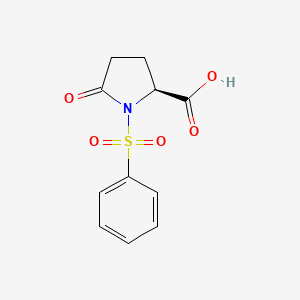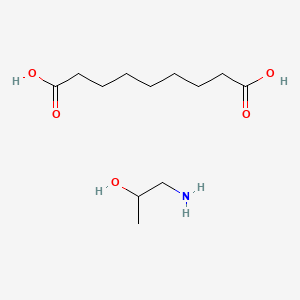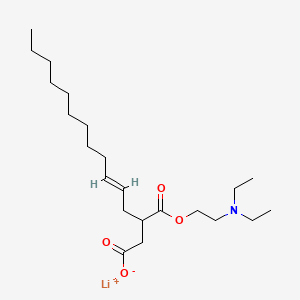
Lead bis(tetracosylbenzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2 and a molecular weight of 1194.81 g/mol . It is a lead salt of tetracosylbenzenesulfonic acid and is known for its unique properties and applications in various fields.
准备方法
The synthesis of lead bis(tetracosylbenzenesulphonate) involves the reaction of lead(II) acetate with tetracosylbenzenesulfonic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for lead bis(tetracosylbenzenesulphonate) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Lead bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of lead oxides and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the lead(II) center to lead(0), although this is less common due to the stability of the lead(II) state.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Lead bis(tetracosylbenzenesulphonate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lead-based materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead-related disorders.
Industry: It is used in the production of specialized materials, including lead-based catalysts and additives for various industrial processes
作用机制
The mechanism of action of lead bis(tetracosylbenzenesulphonate) involves its interaction with cellular components, particularly proteins and enzymes. The lead(II) ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the sulfonate groups, which facilitate the binding of the lead ion to target molecules .
相似化合物的比较
Lead bis(tetracosylbenzenesulphonate) can be compared with other lead-based compounds, such as lead acetate and lead nitrate. Unlike these simpler lead salts, lead bis(tetracosylbenzenesulphonate) has a more complex structure due to the presence of the tetracosylbenzenesulfonate groups. This gives it unique properties and applications that are not shared by simpler lead compounds.
Similar compounds include:
Lead acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Lead nitrate: Used in the production of lead-based pigments and as an oxidizing agent in various chemical reactions.
属性
CAS 编号 |
85865-91-4 |
|---|---|
分子式 |
C60H106O6PbS2 |
分子量 |
1195 g/mol |
IUPAC 名称 |
lead(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
InChI 键 |
DNPXXXABDMJEMB-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)






